molecular formula C15H10O4 B5617222 (3-oxo-1-benzofuran-6-yl) benzoate

(3-oxo-1-benzofuran-6-yl) benzoate

Cat. No.: B5617222
M. Wt: 254.24 g/mol
InChI Key: DHXYEHZZPWRLIG-UHFFFAOYSA-N
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Description

Contextualization of Benzofuran (B130515) Derivatives in Academic Research

Benzofuran derivatives are a major focus in academic and industrial research due to their diverse pharmacological properties. rsc.orgresearchgate.net These compounds have been shown to exhibit a wide spectrum of activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects. medcraveonline.com The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. This has led to the discovery of several important drugs and clinical candidates. For instance, amiodarone, a potent antiarrhythmic agent, features a benzofuran core. medcraveonline.comrsc.org The sustained interest in this class of compounds is driven by the continuous discovery of new biological targets and the need for more effective and safer drugs.

Rationale for Investigating (3-oxo-1-benzofuran-6-yl) benzoate (B1203000)

While direct research on (3-oxo-1-benzofuran-6-yl) benzoate is not extensively documented in publicly available literature, a scientific rationale for its investigation can be constructed by analyzing its constituent chemical moieties: the 6-hydroxy-1-benzofuran-3-one core and the benzoate ester group.

The 6-hydroxy-1-benzofuran-3-one (also known as 6-hydroxy-3-benzofuranone) scaffold is a known pharmacophore. Derivatives of this core structure have been synthesized and evaluated for their biological activities. For example, certain 6-hydroxy-1-benzofuran-3-one derivatives have shown potential as anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS) in macrophages. researchgate.net The phenolic hydroxyl group at the 6-position is a key feature, often associated with antioxidant properties, as it can act as a radical scavenger.

On the other hand, benzoic acid and its esters are also well-known for their biological activities. wikipedia.org Benzoic acid itself is a widely used food preservative due to its antimicrobial properties. researchgate.net Furthermore, the esterification of phenolic compounds with benzoic acid can modulate their biological profile, often enhancing their antioxidant or antimicrobial efficacy. mdpi.comresearchgate.net The combination of these two building blocks in this compound suggests a molecule with potential synergistic or novel biological activities. The ester linkage could also influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, a critical aspect of drug design.

A patent for a related compound, [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzoate, indicates that this class of molecules has been considered in the context of inhibiting mTOR and PI3 kinases, which are important targets in cancer therapy. google.comgoogle.com This further strengthens the rationale for investigating the broader family of 6-benzofuranonyl benzoates.

Overview of Research Areas in Benzofuran-Derived Esters

The investigation of benzofuran-derived esters is a burgeoning area of research, with studies exploring a variety of therapeutic applications. The ester functional group can be strategically introduced into the benzofuran scaffold to fine-tune the molecule's properties. Research in this area can be broadly categorized as follows:

Antimicrobial Agents: Many studies have focused on the synthesis of benzofuran esters with potential antibacterial and antifungal activities. The ester moiety can enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Agents: As suggested by the aforementioned patent, benzofuran esters are being explored as inhibitors of key signaling pathways implicated in cancer progression. The ester group can interact with specific amino acid residues in the active sites of enzymes.

Antioxidant and Anti-inflammatory Agents: The combination of a phenolic benzofuran and a benzoate moiety, as seen in the title compound, is a common strategy for developing potent antioxidants and anti-inflammatory agents.

The table below provides a summary of the potential research directions for this compound based on the known activities of its structural components.

Structural Component Known Biological Activities Potential Research Area for this compound
6-hydroxy-1-benzofuran-3-oneAnti-inflammatory, AntioxidantInvestigation of its efficacy in models of inflammation and oxidative stress.
Benzoic Acid EsterAntimicrobial, AntioxidantScreening for activity against a panel of bacteria and fungi.

Detailed Research Findings

The absence of dedicated research on this specific molecule presents a unique opportunity for investigation. Future studies would need to begin with the chemical synthesis of this compound, likely through the esterification of 6-hydroxy-1-benzofuran-3-one with benzoyl chloride or benzoic acid under appropriate conditions. Following a successful synthesis and full characterization (including NMR, mass spectrometry, and potentially X-ray crystallography), the compound could then be subjected to a battery of biological assays to explore its potential as an antimicrobial, antioxidant, anti-inflammatory, or anticancer agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-oxo-1-benzofuran-6-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-13-9-18-14-8-11(6-7-12(13)14)19-15(17)10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXYEHZZPWRLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for (3-oxo-1-benzofuran-6-yl) benzoate (B1203000) is not widely published, theoretical predictions based on its known structure provide valuable insights.

¹H-NMR Spectroscopy would be expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic protons on both the benzofuran (B130515) and benzoate moieties would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their substitution pattern. The methylene (B1212753) protons of the furanone ring would likely appear as a singlet in the range of δ 4.5-5.5 ppm.

¹³C-NMR Spectroscopy provides information on the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbon of the ester (around δ 165-175 ppm) and the ketone in the furanone ring (around δ 190-200 ppm). The various aromatic carbons would generate a series of signals in the δ 110-160 ppm range, while the methylene carbon would be found further upfield.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would establish proton-proton coupling relationships within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom.

A summary of predicted NMR data is presented below.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H8.20-8.10DoubletProtons ortho to carbonyl on benzoate
¹H7.70-7.55TripletProton para to carbonyl on benzoate
¹H7.55-7.45TripletProtons meta to carbonyl on benzoate
¹H7.80-7.70DoubletProton on benzofuran ring
¹H7.40-7.30Doublet of doubletsProton on benzofuran ring
¹H7.20-7.10DoubletProton on benzofuran ring
¹H4.80-4.70SingletCH₂ group in furanone ring
¹³C~195SingletC=O (ketone)
¹³C~165SingletC=O (ester)
¹³C150-110Multiple signalsAromatic carbons
¹³C~70SingletCH₂ group in furanone ring

Infrared and Mass Spectrometry Analyses

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3-oxo-1-benzofuran-6-yl) benzoate would be characterized by strong absorption bands corresponding to the carbonyl groups. Specifically, the ester carbonyl stretch is expected around 1735-1750 cm⁻¹, while the ketone carbonyl stretch in the five-membered ring would likely appear at a higher frequency, around 1760-1780 cm⁻¹. Additionally, characteristic C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the aromatic and methylene groups, would be observed.

Functional Group Expected IR Absorption (cm⁻¹)
C=O (Ester)1735-1750
C=O (Ketone)1760-1780
C-O (Ester/Ether)1250-1000
C-H (Aromatic)3100-3000 (stretch), 900-675 (bend)
C-H (Methylene)3000-2850 (stretch)

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (254.24 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₁₅H₁₀O₄. nih.gov Common fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the benzoyl cation (m/z 105) and the (3-oxo-1-benzofuran-6-yl)oxy radical.

Technique Observation Value
Mass SpectrometryMolecular Ion Peak [M]⁺m/z 254
High-Resolution MSExact Mass254.05790880 Da nih.gov
Mass SpectrometryMajor Fragment Ionm/z 105 (Benzoyl cation)

Single Crystal X-ray Diffraction Studies for Three-Dimensional Structure Determination

A Computational and Theoretical Examination of this compound

While specific computational studies focusing exclusively on this compound are not extensively detailed in the public domain, a wealth of theoretical research on the broader class of benzofuran derivatives provides a robust framework for understanding its probable characteristics. The following sections detail the computational chemistry and theoretical investigations applicable to this compound, drawing upon methodologies and findings from studies on structurally related benzofurans. These approaches are crucial in modern drug discovery and materials science for predicting molecular behavior and guiding experimental work.

Investigation of Biological Activities at the Molecular and Cellular Level

Antimicrobial and Antifungal Activity Assessment (In Vitro)

Derivatives of benzofuran (B130515) have been explored for their potential as antimicrobial agents against various bacterial and fungal strains. nih.govimjst.orgjopcr.com However, there is no specific information available from in vitro studies on the antimicrobial and antifungal activity of (3-oxo-1-benzofuran-6-yl) benzoate (B1203000).

Minimum Inhibitory Concentration (MIC) is a key in vitro measure of a compound's antimicrobial potency. While MIC values have been determined for a variety of benzofuran derivatives against different microorganisms, no such data has been reported for (3-oxo-1-benzofuran-6-yl) benzoate.

The mechanisms of antimicrobial action for some benzofuran compounds have been investigated, but there are no specific studies detailing the mechanistic insights into the antimicrobial action of this compound.

Anticancer and Cytotoxic Effects (In Vitro Cell Line Studies)

The benzofuran core is a structural motif found in many compounds with demonstrated anticancer and cytotoxic effects in various cancer cell lines. researchgate.netnih.gov Despite this, there is a lack of specific in vitro studies on the anticancer and cytotoxic effects of this compound.

Many anticancer agents exert their effects through the induction of apoptosis and modulation of the cell cycle. While some benzofuran derivatives have been shown to induce these effects in cancer cells, there is no available research on the ability of this compound to induce apoptosis or modulate the cell cycle.

The inhibition of key kinases and signaling pathways is a crucial mechanism for many targeted cancer therapies. Although some benzofuran derivatives have been investigated for their effects on such pathways, there is no information regarding the specific kinase inhibitory or signaling pathway modulation activities of this compound.

Anti-inflammatory Pathways and Cytokine Modulation (In Vitro)

The anti-inflammatory properties of various benzofuran derivatives have been documented, often involving the modulation of inflammatory pathways and cytokine production. mdpi.comnih.govmdpi.comnih.gov However, there are no specific in vitro studies available that investigate the effects of this compound on anti-inflammatory pathways or cytokine modulation.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6)

No studies were found that specifically investigate the effect of this compound on the inhibition of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). While other benzofuran derivatives have been explored for their anti-inflammatory properties, including the modulation of these cytokines, such data is not available for this specific compound nih.govnih.govresearchgate.netnih.gov.

Antioxidant Mechanisms and Radical Scavenging Properties (In Vitro)

There is no available research detailing the antioxidant mechanisms or radical scavenging properties of this compound.

Enzyme Inhibition Studies and Target Identification

No information is available regarding enzyme inhibition studies or specific molecular target identification for this compound.

Ligand-Protein Interaction Analysis

Computational or experimental analyses of ligand-protein interactions for this compound are not available in the literature. While molecular docking and in silico studies have been performed for other benzofuran-based compounds to predict their binding modes with various protein targets, this specific molecule has not been the subject of such investigations nih.govnih.gov.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Impact of Substituent Modifications on Biological Activity

The benzofuran (B130515) nucleus is a versatile scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmedcraveonline.com The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on both the benzene and furan rings.

Substitutions on the Benzofuran Core:

Modifications to the benzofuran ring system can significantly impact the biological activity of the resulting analogues. For instance, the introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to consistently enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

A study on a series of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives demonstrated that a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov This highlights that the position of the halogen is a critical determinant of biological activity. nih.gov

Furthermore, the addition of a hydrogen bond donor, such as a hydroxyl group, at the C7 position can contribute to the pharmacophore's interactions, while a substituent at the C-2 position can maintain a conformational bias that is favorable for activity. nih.gov In some series of benzofuran derivatives, the presence of an N-phenethyl carboxamide has been found to significantly enhance antiproliferative activity. nih.gov

The following table summarizes the impact of various substituent modifications on the anticancer activity of benzofuran derivatives, based on published research findings.

Compound Series Modification Impact on Anticancer Activity Cell Lines Reference
1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivativesBromination at the 3-methyl groupSignificant increase in cytotoxicityK562, HL60 nih.gov
Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamidesN-phenethyl carboxamideEnhanced antiproliferative activityMCF-10A nih.gov
BNC105 analoguesHydroxyl group at C7Contributes to pharmacophore interactionsNot specified nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve drug-like properties, and circumvent intellectual property limitations. nih.gov These approaches involve modifying the core structure (scaffold) of a molecule or replacing functional groups with others that have similar physical or chemical properties, with the goal of retaining or improving biological activity.

Scaffold Hopping:

In the context of (3-oxo-1-benzofuran-6-yl) benzoate (B1203000), scaffold hopping could involve replacing the benzofuranone core with other heterocyclic systems that can maintain the key pharmacophoric features required for biological activity. The objective is to identify new scaffolds that can present the necessary functional groups in a similar spatial orientation to the original molecule. For example, benzoxazole and benzimidazole moieties, which are also privileged structures in medicinal chemistry, could be explored as potential replacements for the benzofuran ring. nih.gov

Bioisosteric Replacements:

Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another with similar steric and electronic properties. This can be used to fine-tune the potency, selectivity, and metabolic stability of a lead compound. u-tokyo.ac.jpdrughunter.com

Common bioisosteric replacements that could be applied to analogues of (3-oxo-1-benzofuran-6-yl) benzoate include:

Carboxylic Acid Bioisosteres: If the benzoate ester were to be hydrolyzed to a carboxylic acid, various bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides could be introduced to modulate acidity and cell permeability.

Amide Bioisosteres: Should amide analogues be synthesized, replacements like retro-amides or trifluoroethylamines could be employed to alter hydrogen bonding patterns and metabolic stability. drughunter.com

Ring Equivalents: The benzene ring of the benzofuran or the benzoate moiety could be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or pyrazole to explore new interactions with the biological target.

Functional Group Isosteres: The ketone at the 3-position could potentially be replaced with other electron-withdrawing groups, or the ether oxygen in the furan ring could be substituted with sulfur (to form a benzothiophene) or nitrogen (to form an indole), although the latter would significantly alter the electronics of the ring system.

The following table provides examples of classical and non-classical bioisosteres that could be considered in the design of novel analogues.

Original Functional Group Classical Bioisosteres Non-Classical Bioisosteres
-COOH-SO3H, -PO3H2Tetrazole, Acylsulfonamide
-OH-NH2, -SH-CH2OH, -NHCOR
-F-HNot applicable
BenzeneThiophene, PyridineNot applicable

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of analogues of this compound with enhanced selectivity and potency relies on a deep understanding of the target's three-dimensional structure and the SAR of the lead compound. nih.gov While the specific biological target of this compound is not explicitly defined in this context, general principles of rational drug design can be applied.

Target-Based Drug Design:

If the crystal structure of the biological target is known, computational methods such as molecular docking can be used to predict how analogues of this compound will bind. researchgate.net This allows for the design of modifications that can enhance binding affinity and selectivity. For example, new substituents can be designed to form specific hydrogen bonds, hydrophobic interactions, or salt bridges with key amino acid residues in the binding pocket.

Ligand-Based Drug Design:

In the absence of a target structure, ligand-based methods can be employed. These methods rely on the analysis of a set of known active molecules to develop a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. New molecules can then be designed to fit this pharmacophore model.

Key Principles for Enhancing Selectivity and Potency:

Exploiting Unique Interactions: Designing substituents that can interact with non-conserved residues in the binding site of the target protein compared to related proteins can significantly enhance selectivity.

Conformational Constraint: Introducing rigid structural elements or cyclic systems can lock the molecule in a bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding.

Modulating Physicochemical Properties: Optimizing properties such as lipophilicity (logP), pKa, and solubility can improve the pharmacokinetic profile of a compound, leading to better bioavailability and in vivo efficacy. For example, the introduction of polar functional groups can increase solubility, while fine-tuning lipophilicity can improve membrane permeability.

Structure-Based Design for Selectivity: In the case of enzyme inhibitors, designing molecules that specifically interact with regions of the enzyme that differ between isoforms can lead to highly selective inhibitors. For instance, in the design of phosphoinositide 3-kinase (PI3K) inhibitors, selectivity for the α-isoform was achieved by designing benzoxazepin inhibitors that interact with a nonconserved residue. nih.gov

By systematically applying these principles of SAR, scaffold hopping, bioisosteric replacement, and rational design, medicinal chemists can develop novel analogues of this compound with potentially superior therapeutic properties.

Exploration of Research Applications and Advanced Analytical Methodologies

Utilization as Synthetic Intermediates and Building Blocks

While direct applications of (3-oxo-1-benzofuran-6-yl) benzoate (B1203000) as a synthetic intermediate are not widely reported, the general reactivity of the benzofuranone scaffold suggests its potential as a valuable building block in organic synthesis. The synthesis of such compounds is typically achieved through the esterification of a hydroxylated benzofuranone. For instance, the synthesis of a related compound, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate, involves the esterification of the corresponding benzofuran (B130515) derivative with 2-methylbenzoic acid . This suggests a probable synthetic route to (3-oxo-1-benzofuran-6-yl) benzoate starting from 6-hydroxy-1-benzofuran-3(2H)-one and benzoyl chloride.

The benzofuranone moiety itself can be constructed through various strategies, including tandem reactions. One such method involves a cross-aldol reaction followed by lactonization to form 3,3-disubstituted phthalides (isobenzofuranones) mdpi.com. Another approach is the palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. These synthetic strategies highlight the accessibility of the core structure, enabling the generation of diverse derivatives for further chemical exploration.

The reactivity of the benzoate ester group offers a handle for further functionalization through nucleophilic substitution reactions. Under controlled conditions, this group can react with amines to form substituted amides or with alcohols to undergo transesterification, yielding new benzofuran conjugates . The carbonyl group and the activated methylene (B1212753) group within the furanone ring also present sites for various chemical transformations, making these compounds versatile intermediates for constructing more complex heterocyclic systems.

Table 1: Potential Nucleophilic Substitution Reactions

This table is illustrative and based on the reactivity of similar benzoate esters.

Nucleophile Reaction Conditions Potential Product Type
Primary Amines DMF, 80°C, K₂CO₃ Substituted benzamide (B126) derivatives
Alcohols Toluene, reflux, p-TsOH Transesterified benzofuran-alcohol conjugates

Data derived from studies on analogous benzofuran derivatives .

Role in Advanced Materials Science Research (e.g., Dyes, Sensors)

Benzofuran derivatives have found significant applications in materials science, particularly in the development of functional organic materials mdpi.com. Their utility stems from their rigid, planar structure and extended π-conjugation, which often lead to desirable photophysical properties. Benzofuran-based compounds have been successfully incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) mdpi.com.

While specific research into this compound for these applications is not prominent, derivatives of the benzofuranone scaffold are known to be used in the synthesis of dyes researchgate.net. The electronic properties of the benzofuranone core, modulated by the benzoate substituent at the 6-position, could potentially give rise to compounds with interesting absorption and emission characteristics suitable for dye applications. The extended π-system can be further modified through reactions at the furanone ring, allowing for the fine-tuning of its optical properties.

The potential for these molecules to act as sensors is also an area of interest. The benzofuranone structure can be functionalized to create specific binding sites for ions or small molecules. Upon binding, a change in the electronic structure of the molecule could lead to a detectable change in its fluorescence or color, forming the basis of a chemical sensor mdpi.com. The ester linkage in this compound could also be susceptible to hydrolysis, a reaction that could be exploited in the design of sensors for pH or specific enzymes like esterases.

Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

The characterization and detection of benzofuranone derivatives like this compound rely on a suite of advanced analytical techniques. These methods are crucial for confirming the structure of newly synthesized compounds and for their potential quantification in various samples.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For instance, in related benzofuranone esters, the protons of the benzofuran ring typically appear in the downfield region of the ¹H NMR spectrum mdpi.com. Specific chemical shifts and coupling constants provide detailed information about the substitution pattern and conformation of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Benzofuranone esters exhibit characteristic absorption bands for the ester and lactone carbonyl (C=O) groups, typically in the range of 1680-1750 cm⁻¹, as well as aromatic C=C stretching frequencies mdpi.comresearchgate.net.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula of the compound mdpi.com.

Chromatographic and Diffraction Techniques:

Chromatography: Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress, while flash chromatography is a standard method for the purification of these compounds from reaction mixtures mdpi.com.

Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state mdpi.comresearchgate.netresearchgate.net. Studies on related benzofuranone esters have used this method to analyze their molecular conformation and crystal packing mdpi.comresearchgate.net.

Table 2: Summary of Analytical Techniques for Benzofuranone Derivatives

Technique Purpose Key Findings from Related Compounds
¹H & ¹³C NMR Structural Elucidation Confirms proton and carbon framework, chemical shifts indicative of electronic environment mdpi.commdpi.com.
FTIR Functional Group Identification Shows characteristic C=O stretching for ester and lactone, and aromatic C=C bands mdpi.comresearchgate.net.
HRMS Molecular Formula Determination Provides exact mass and confirms elemental composition mdpi.com.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Pathways and Novel Derivatizations

The synthesis of benzofuran (B130515) and its derivatives is a dynamic field of chemical research, with new methods continually being developed. rsc.orgnumberanalytics.comnih.gov While established routes to the benzofuranone core exist, there remains ample opportunity to explore more efficient and versatile synthetic strategies.

Future research could focus on:

Catalytic Systems: Investigating novel transition metal-catalyzed reactions, such as those involving palladium, copper, or nickel, could lead to more efficient and regioselective syntheses. numberanalytics.comnih.gov The use of gold-catalyzed cycloisomerization of o-alkynyl phenols presents another promising avenue. chemistryviews.org

Green Chemistry Approaches: Developing synthetic methods that utilize environmentally benign reagents and solvents, and operate under milder reaction conditions, would be a significant advancement. This could include metal-free reaction pathways. chemistryviews.org

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of (3-oxo-1-benzofuran-6-yl) benzoate (B1203000) and its analogs.

The derivatization of the (3-oxo-1-benzofuran-6-yl) benzoate core is crucial for exploring its structure-activity relationships (SAR). nih.gov Introducing a variety of substituents at different positions on the benzofuran ring system can modulate the compound's physicochemical properties and biological activity. nih.gov Future efforts in derivatization could explore:

Hybrid Molecules: Creating hybrid compounds by linking the this compound scaffold with other known pharmacophores could lead to molecules with dual or synergistic activities. nih.govnih.gov

Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres can help in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 1: Potential Synthetic Strategies for Benzofuranone Derivatives

Synthetic StrategyCatalyst/ReagentsKey Advantages
Transition Metal-Catalyzed CyclizationPalladium, Copper, NickelHigh efficiency and regioselectivity. numberanalytics.comnih.gov
Gold-Catalyzed CycloisomerizationGold catalystsMild reaction conditions. chemistryviews.org
Metal-Free SynthesisVariesEnvironmentally friendly. chemistryviews.org
Flow ChemistryN/AEnhanced control, scalability, and safety.

Identification of Novel Biological Targets and Therapeutic Modalities

Benzofuran derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnih.govresearchgate.netrsc.org The specific biological targets of this compound, however, remain largely to be elucidated.

Emerging research avenues in this area include:

Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific protein targets with which this compound and its derivatives interact.

Exploring New Therapeutic Areas: Given the diverse activities of benzofurans, investigating the potential of this compound in less explored areas such as neurodegenerative diseases and metabolic disorders could be fruitful. nih.govnih.gov For instance, some benzofuran derivatives have shown potential in Alzheimer's disease by inhibiting Aβ fibril formation and butyrylcholinesterase. nih.gov

Modulation of Innate Immunity: Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, suggesting a role in modulating the innate immune response and potential applications as broad-spectrum antivirals. nih.gov

Table 2: Potential Therapeutic Applications of Benzofuran Derivatives

Therapeutic AreaPotential Mechanism of Action
OncologyInhibition of kinases (e.g., VEGFR-2), induction of apoptosis. nih.govresearchgate.net
Infectious DiseasesAntimicrobial, antiviral (e.g., against Hepatitis C virus). rsc.orgrsc.org
Neurodegenerative DiseasesInhibition of Aβ fibril formation, cholinesterase inhibition. nih.gov
Inflammatory DisordersModulation of inflammatory pathways. researchgate.net
ImmunologySTING agonism, modulation of innate immunity. nih.gov

Advancements in Computational Modeling and Predictive Analytics

Computational tools are increasingly integral to the drug discovery and development process. nih.govclinicaltrialsarena.com For this compound, these technologies can accelerate research by predicting properties and guiding experimental work.

Future applications in this domain include:

In Silico Screening: Utilizing molecular docking and virtual screening to identify potential biological targets and to prioritize derivatives for synthesis. nih.govresearchgate.net

Pharmacophore Modeling: Developing pharmacophore models based on known active benzofuran derivatives to guide the design of new, more potent compounds. nih.gov

Predictive ADMET Modeling: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Machine Learning and AI: Applying machine learning algorithms to large datasets of benzofuran compounds to identify complex structure-activity relationships and to predict the biological activity of new virtual compounds. researchgate.net

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. thermofisher.comnuvisan.com Integrating the synthesis of this compound derivatives with HTS platforms is a key strategy for accelerating the discovery of new drug leads.

Key aspects of this integration include:

Library Synthesis: Developing efficient and robust synthetic methods suitable for the parallel synthesis of a diverse library of this compound derivatives.

Assay Development: Creating and validating robust and miniaturized assays for HTS that are relevant to the therapeutic areas of interest. acs.orgnih.gov This could include cell-based assays, biochemical assays, and phenotypic screens. nuvisan.com

Hit-to-Lead Optimization: Utilizing HTS data to inform the iterative process of optimizing hit compounds into lead candidates with improved potency, selectivity, and drug-like properties. acs.orgnih.gov Cheminformatics tools play a crucial role in analyzing HTS results and guiding this optimization process. nih.gov

The combination of focused library design, advanced synthetic chemistry, and powerful screening technologies will be essential to fully unlock the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the key steps and considerations for synthesizing (3-oxo-1-benzofuran-6-yl) benzoate?

The synthesis typically involves a multi-step approach:

  • Benzofuran Core Formation : Cyclization of phenolic precursors (e.g., 6-hydroxybenzofuran-3-one) with aldehydes under Knoevenagel conditions (e.g., piperidine catalyst, refluxing ethanol) .
  • Esterification : Reacting the hydroxyl group at the 6-position of the benzofuran core with benzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
  • Optimization : Control reaction temperature (0°C to room temperature), stoichiometry, and solvent purity to minimize side reactions. Monitor progress via TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and ester linkage .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve co-eluting impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data for this compound?

  • Purity Check : Re-purify the compound via column chromatography (hexane:EtOAc gradient) to eliminate contaminants that distort NMR signals .
  • Dynamic Effects : Account for conformational flexibility using variable-temperature NMR or NOESY to detect through-space interactions .
  • Computational Validation : Compare DFT-optimized structures with experimental data using software like Gaussian or ORCA .

Q. What strategies improve crystallinity for X-ray diffraction studies of benzofuran derivatives?

  • Solvent Selection : Recrystallize from slow-evaporating solvents (e.g., ethanol/water mixtures) to promote ordered crystal packing .
  • Crystallography Software : Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters .
  • Data Collection : Optimize diffraction quality with synchrotron radiation for weakly diffracting crystals .

Q. How can structure-activity relationships (SARs) be established for analogs of this compound?

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzylidene or benzoate positions to modulate electronic effects .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Data Correlation : Use Hammett plots to relate substituent σ values to biological activity or reactivity trends .

Methodological Challenges and Solutions

Q. How to address low yields during the esterification step?

  • Catalyst Optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved coupling efficiency .
  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the activated ester intermediate .
  • Workup Protocol : Extract the product with ethyl acetate and wash with dilute HCl to remove unreacted benzoyl chloride .

Q. What experimental approaches validate the Z-configuration of benzylidene substituents?

  • NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent benzofuran protons .
  • X-ray Crystallography : Resolve double-bond geometry unambiguously (e.g., C2–C3 bond length ~1.34 Å for Z-configuration) .

Key Citations

  • Synthesis & Characterization :
  • Crystallography :
  • Structure-Activity Studies :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.